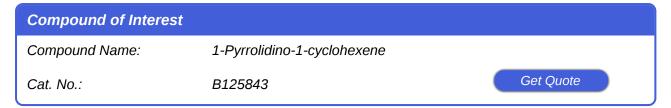


Application of 1-Pyrrolidino-1-cyclohexene in Total Synthesis: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-1-cyclohexene is a widely utilized enamine in organic synthesis, serving as a powerful nucleophile for the formation of carbon-carbon bonds. Its application is particularly prominent in the construction of complex molecular architectures, including the total synthesis of natural products and pharmaceutically active compounds. This document provides a detailed overview of the application of **1-pyrrolidino-1-cyclohexene** in total synthesis, with a focus on the Stork enamine alkylation and Michael addition reactions. Experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in the practical application of this versatile reagent.

Core Applications in Total Synthesis

The primary utility of **1-pyrrolidino-1-cyclohexene** lies in its role as a synthetic equivalent of a cyclohexanone enolate. The nitrogen atom's lone pair of electrons delocalizes into the double bond, rendering the β -carbon nucleophilic and reactive towards a variety of electrophiles. This reactivity is harnessed in several key transformations, most notably the Stork enamine alkylation and Michael addition.

Stork Enamine Alkylation and Acylation



The Stork enamine alkylation, pioneered by Gilbert Stork, is a reliable method for the α -alkylation and α -acylation of ketones.[1][2] The reaction proceeds through three main steps:

- Formation of the enamine: Cyclohexanone reacts with pyrrolidine to form 1-pyrrolidino-1cyclohexene.
- Alkylation or Acylation: The enamine reacts with an electrophile (e.g., an alkyl halide or acylhalide).
- Hydrolysis: The resulting iminium salt is hydrolyzed to yield the α -substituted cyclohexanone.

A significant advantage of the Stork enamine alkylation is that it allows for controlled monoalkylation, minimizing the poly-alkylation often observed under strongly basic conditions.[3]

Michael Addition

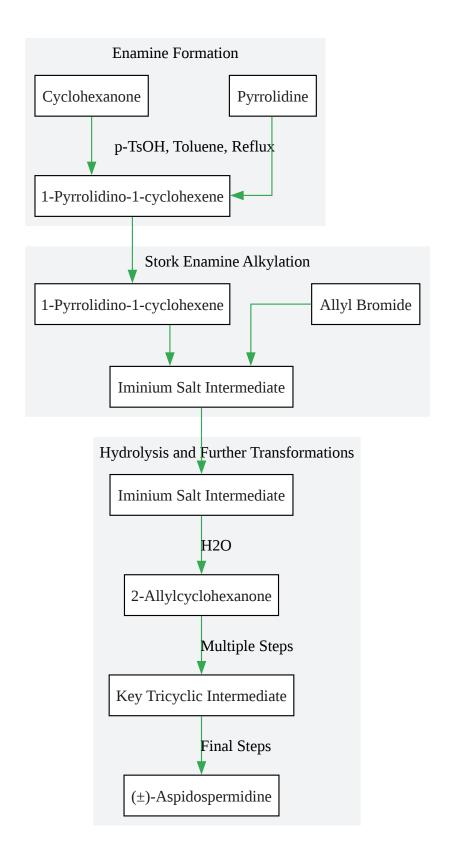
1-Pyrrolidino-1-cyclohexene is also an effective nucleophile in Michael additions to α,β -unsaturated carbonyl compounds and other Michael acceptors.[4] This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of cyclic systems.

Application in the Total Synthesis of (±)-Aspidospermidine

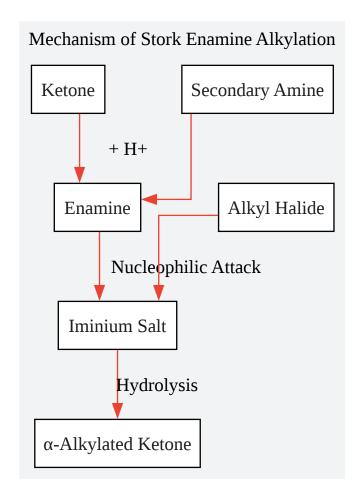
A classic example showcasing the power of the Stork enamine alkylation is its application in the total synthesis of the indole alkaloid (±)-Aspidospermidine by Gilbert Stork and J. E. Dolfini in 1963.[5][6] This synthesis remains a landmark in the field and highlights the strategic importance of enamine chemistry.

Logical Workflow of the (±)-Aspidospermidine Synthesis











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